Pyridostatin trifluoroacétate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pyridostatin Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the stabilization of G-quadruplex structures in DNA.

Biology: Helps in understanding the role of G-quadruplexes in gene regulation and genome stability.

Medicine: Investigated for its potential in cancer therapy due to its ability to induce DNA damage and cell cycle arrest in cancer cells.

Industry: Utilized in the development of new therapeutic agents targeting G-quadruplex structures

Mécanisme D'action

Target of Action

Pyridostatin Trifluoroacetate primarily targets G-quadruplexes (G4), a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It also targets a series of proto-oncogenes including c-kit, K-ras, and Bcl-2 . These targets play a crucial role in DNA replication and transcription, and their stabilization can lead to DNA damage and cell-cycle arrest .

Mode of Action

Pyridostatin Trifluoroacetate acts as a G-quadruplex stabilizer . It interacts with its targets and induces conformation changes in telomere-G-quadruplex complexes . This interaction leads to the stabilization of G-quadruplexes, which in turn retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .

Biochemical Pathways

The stabilization of G-quadruplexes by Pyridostatin Trifluoroacetate affects several biochemical pathways. It targets the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest . This results in the retardation of the growth of human cancer cells .

Pharmacokinetics

Its solubility in water is reported to be 15 mg/ml , which could influence its absorption and distribution in the body.

Result of Action

The action of Pyridostatin Trifluoroacetate results in DNA damage and cell-cycle arrest . It has been shown to reduce Src protein abundance and Src-dependent motility in human breast cancer cells . Moreover, it retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .

Action Environment

It’s known that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

Pyridostatin Trifluoroacetate interacts with G-quadruplexes, a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It can compete for binding with the telomere-associated proteins and induce telomerase dysfunction . It retards the growth of human cancer cells by inducing replication/transcription dependent on DNA damage .

Cellular Effects

Pyridostatin Trifluoroacetate has been shown to retard the growth of human cancer cells by inducing replication/transcription dependent on DNA damage . It also reduces SRC-dependent cell motility in MDA-MB-231 cells by interacting with G-quadruplex motifs in SRC .

Molecular Mechanism

The molecular mechanism of Pyridostatin Trifluoroacetate involves its interaction with G-quadruplexes . It stabilizes G-quadruplexes, targeting the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridostatin Trifluoroacetate is synthesized through a multi-step process involving the reaction of 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinedicarboxamide with trifluoroacetic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Pyridostatin Trifluoroacetate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes interactions with G-quadruplex structures in DNA. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents that stabilize or destabilize G-quadruplex structures. Conditions such as pH, temperature, and the presence of metal ions can influence its activity .

Major Products: The major product of Pyridostatin Trifluoroacetate’s interaction with DNA is the stabilization of G-quadruplex structures, leading to DNA damage and cell cycle arrest .

Comparaison Avec Des Composés Similaires

BRACO19 Hydrochloride: Another G-quadruplex stabilizer with similar applications in cancer research.

PhenDC3: Known for its high selectivity towards G-quadruplex structures.

PPTN Trifluoroacetate: Used in similar research applications for its G-quadruplex stabilizing properties

Uniqueness: Pyridostatin Trifluoroacetate is unique due to its high selectivity and potency in stabilizing G-quadruplex structures. Its ability to induce DNA damage and cell cycle arrest specifically in cancer cells makes it a valuable tool in cancer research and potential therapeutic development .

Propriétés

IUPAC Name |

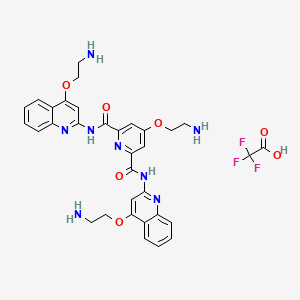

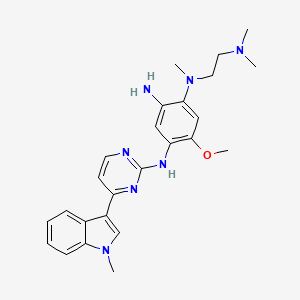

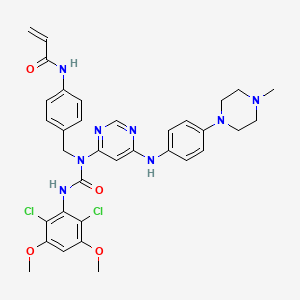

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFYRKZWSPFGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33F3N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)

![[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride](/img/structure/B611975.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide](/img/structure/B611978.png)

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)